

An In-depth Technical Guide to the Chemical Properties of 3-Phenoxyphenylacetonitrile

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Compound of Interest

Compound Name: 3-Phenoxyphenylacetonitrile

Cat. No.: B179426

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Introduction

3-Phenoxyphenylacetonitrile, also known by its synonyms m-Phenoxybenzyl cyanide and 3-Phenoxybenzeneacetonitrile, is an organic compound of significant interest in synthetic organic chemistry.^{[1][2]} Its chemical structure, incorporating a phenoxy group attached to a phenylacetonitrile core, makes it a valuable intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals.^[1] This technical guide provides a comprehensive overview of the known chemical properties of **3-Phenoxyphenylacetonitrile**, including its physical characteristics, spectral data, and reactivity. Detailed experimental protocols for its synthesis and the determination of its key properties are also presented.

Chemical and Physical Properties

The fundamental chemical and physical properties of **3-Phenoxyphenylacetonitrile** are summarized in the tables below. These properties are crucial for its handling, characterization, and application in synthetic protocols.

Table 1: General and Physical Properties of **3-Phenoxyphenylacetonitrile**

Property	Value	Source(s)
CAS Number	51632-29-2	[1][2][3][4]
Molecular Formula	C ₁₄ H ₁₁ NO	[1][2][3][4]
Molecular Weight	209.24 g/mol	[1][2][3]
Appearance	Colorless to pale yellow liquid or oil	[1][3]
Boiling Point	137 °C at 0.3 mmHg	[3][4]
Density	1.124 g/mL at 25 °C	[3][4]
Refractive Index (n _D ²⁰)	1.578	[3][4]
Flash Point	>110 °C	[3]

Table 2: Solubility Profile of **3-Phenoxyphenylacetonitrile**

Solvent	Solubility	Source(s)
Water	Limited/Insoluble	[1]
Chloroform	Slightly Soluble	[3]
Ethyl Acetate	Slightly Soluble	[3]
Organic Solvents (general)	Moderately Soluble	[1]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **3-Phenoxyphenylacetonitrile**. Below is a summary of the expected spectral characteristics.

Table 3: Spectroscopic Data for **3-Phenoxyphenylacetonitrile**

Technique	Key Features and Expected Values	Source(s)
^1H NMR	Aromatic protons (m, ~ 7.0 - 7.4 ppm), Methylene protons ($-\text{CH}_2\text{CN}$, s, ~ 3.7 ppm)	Based on analogous structures
^{13}C NMR	Nitrile carbon ($-\text{CN}$, ~ 117 ppm), Methylene carbon ($-\text{CH}_2\text{CN}$, ~ 23 ppm), Aromatic carbons (~ 115 - 160 ppm)	Based on analogous structures
Infrared (IR) Spectroscopy	$\text{C}\equiv\text{N}$ stretch ($\sim 2250\text{ cm}^{-1}$), $\text{C}-\text{O}-\text{C}$ stretch ($\sim 1240\text{ cm}^{-1}$), Aromatic $\text{C}-\text{H}$ stretch ($\sim 3050\text{ cm}^{-1}$), Aromatic $\text{C}=\text{C}$ stretch (~ 1400 - 1600 cm^{-1})	[2] and general IR tables
Mass Spectrometry (MS)	Molecular ion $[\text{M}]^+$ at m/z 209	[2]

Reactivity and Chemical Behavior

3-Phenoxyphenylacetonitrile exhibits reactivity characteristic of the nitrile and phenoxy functionalities.

- **Hydrolysis of the Nitrile Group:** The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-phenoxyphenylacetic acid, or the amide as an intermediate.
- **Reduction of the Nitrile Group:** The nitrile can be reduced to the corresponding primary amine, 2-(3-phenoxyphenyl)ethanamine, using reducing agents such as lithium aluminum hydride (LiAlH_4) or through catalytic hydrogenation.
- **Alpha-Alkylation:** The methylene protons alpha to the nitrile group are acidic and can be deprotonated by a strong base (e.g., sodium hydride) to form a carbanion. This carbanion can then be alkylated by reacting with an alkyl halide.

- **Stability:** The compound is generally stable under normal conditions but may be sensitive to strong oxidizing agents and strong acids or bases.^[5]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **3-Phenoxyphenylacetonitrile** and the determination of its key physical properties.

Synthesis of 3-Phenoxyphenylacetonitrile

The synthesis of **3-Phenoxyphenylacetonitrile** can be achieved through the cyanation of 3-phenoxybenzyl halide. A representative procedure is detailed below.

Reaction Scheme:

Materials:

- 3-Phenoxybenzyl bromide
- Sodium cyanide (NaCN)
- Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst
- Dichloromethane (CH₂Cl₂)
- Water
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-phenoxybenzyl bromide (1 equivalent) in dichloromethane.
- Add an aqueous solution of sodium cyanide (1.2 equivalents) to the flask.

- Add a catalytic amount of tetrabutylammonium bromide (0.05 equivalents).
- Heat the biphasic mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and separate the organic layer.
- Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure **3-Phenoxyphenylacetonitrile**.

Determination of Boiling Point (Micro Method)

Apparatus:

- Thiele tube
- Thermometer
- Small test tube (Durham tube)
- Capillary tube (sealed at one end)
- Mineral oil

Procedure:

- Fill the Thiele tube with mineral oil to a level just above the side arm.
- Place a small amount (a few drops) of **3-Phenoxyphenylacetonitrile** into the small test tube.
- Place the capillary tube, sealed end up, into the small test tube containing the sample.

- Attach the small test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
- Place the thermometer and attached sample tube into the Thiele tube, immersing the sample and thermometer bulb in the oil.
- Gently heat the side arm of the Thiele tube with a Bunsen burner.
- Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Continue heating until a steady stream of bubbles is observed, then remove the heat.
- The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of **3-Phenoxyphenylacetonitrile**.

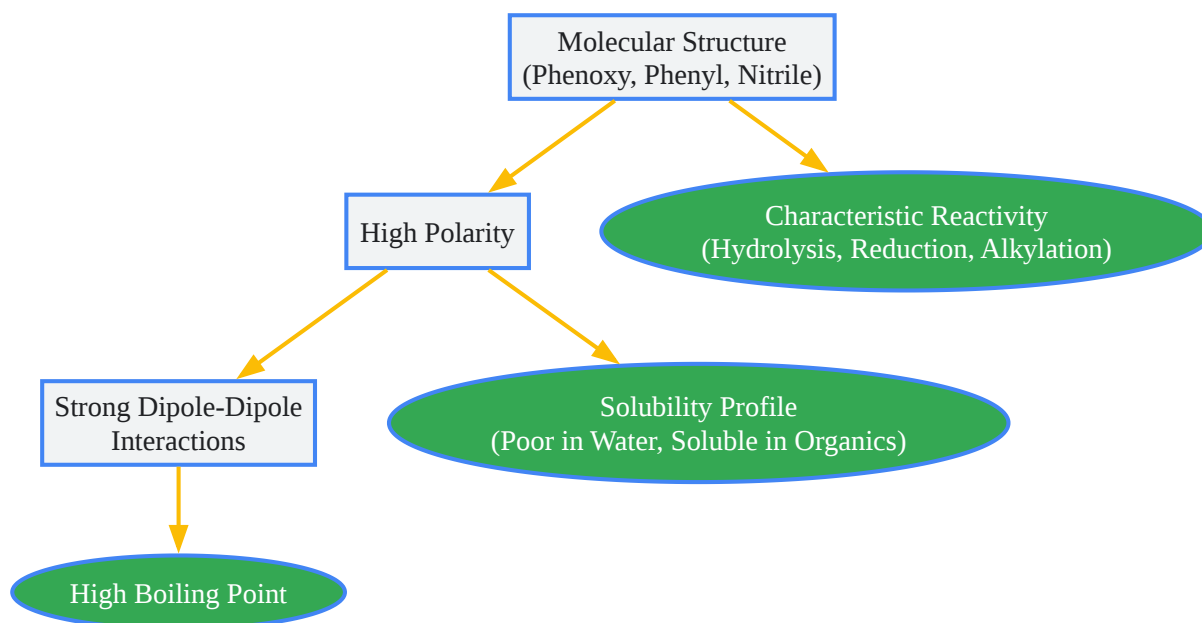


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Caption: Workflow for the synthesis of **3-Phenoxyphenylacetonitrile**.

Logical Relationship of Properties

This diagram shows the relationship between the molecular structure of **3-Phenoxyphenylacetonitrile** and its resulting chemical properties.



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Caption: Influence of structure on the properties of **3-Phenoxyphenylacetonitrile**.

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